3-[(1-Naphthyloxy)methyl]piperidine - 738521-25-0

3-[(1-Naphthyloxy)methyl]piperidine

Catalog Number: EVT-1741405
CAS Number: 738521-25-0
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: Based on structural similarities with compounds in the provided papers, 3-[(1-Naphthyloxy)methyl]piperidine holds potential for investigation in areas such as:
    • Neuroscience: As a potential ligand for neurotransmitter receptors like serotonin and dopamine receptors, influencing mood, cognition, and behavior [].
    • Medicinal Chemistry: As a scaffold for developing novel therapeutics targeting various disease pathways, leveraging its potential for diverse pharmacological activities [].
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation with various electrophiles, enabling the introduction of diverse substituents and fine-tuning its pharmacological properties [].
Applications
    • Neurological Disorders: Exploring its potential interaction with neurotransmitter receptors opens avenues for developing treatments for conditions like depression, anxiety, and schizophrenia [, ].
    • Pain Management: Its structural resemblance to known analgesics suggests possible applications in developing novel painkillers [].
    • Inflammatory Diseases: Exploring its potential anti-inflammatory properties could lead to new therapeutic options for conditions like arthritis and inflammatory bowel disease [].

1. (S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine hydrochloride (Duloxetine) [, ]

  • Compound Description: Duloxetine is a medication used to treat major depressive disorder and generalized anxiety disorder. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. [, ]

2. 2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []

  • Compound Description: SSR504734 serves as a starting point for developing novel glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are investigated for their potential therapeutic benefits in treating schizophrenia by modulating glycine levels in the brain. []

3. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound represents a potent and selective GlyT1 inhibitor, demonstrating significant effects in rodent models for schizophrenia without inducing undesirable central nervous system side effects. []
  • Relevance: Similar to SSR504734, this compound shares the piperidine ring with 3-[(1-Naphthyloxy)methyl]piperidine. The presence of a pyridine-2-carboxamide moiety and a trifluoromethyl group distinguishes it from both 3-[(1-Naphthyloxy)methyl]piperidine and SSR504734, indicating its unique pharmacological profile and potential therapeutic application in schizophrenia. []

4. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s []

  • Compound Description: These classes of compounds exhibit antihypertensive activity, effectively lowering blood pressure in spontaneous hypertensive rat models. Notably, specific compounds within these classes, such as compound 5 (2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]) and compound 12a (2,3-dihydro-1'-ethyl-3-(1-pyrryl)-spiro[benzofuran-2,4'-piperidine]), demonstrated significant blood pressure reduction at 50 mg/kg oral administration. Further evaluation of these compounds revealed a favorable cardiovascular profile in renal hypertensive rats and anesthetized dogs. []

5. Halogenated 4-(phenoxymethyl)piperidines []

  • Compound Description: This group of compounds was designed as potential δ receptor ligands. The researchers explored the impact of various N-substituents, including fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups, as well as different substituents on the phenoxy ring, such as iodo, bromo, nitro, cyano, and pentafluoro groups. This exploration aimed to identify compounds with high affinity and selectivity for δ receptors. []
  • Relevance: These compounds are structurally similar to 3-[(1-Naphthyloxy)methyl]piperidine as they both possess a piperidine ring substituted at the 3-position with a phenoxymethyl group. The key difference lies in the aromatic ring system; halogenated 4-(phenoxymethyl)piperidines contain a simple phenyl ring, while 3-[(1-Naphthyloxy)methyl]piperidine features a naphthyl group. These structural variations likely contribute to differences in their binding affinities and selectivities for various receptor targets. []

6. [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine []

  • Compound Description: This radiolabeled compound exhibited promising results in vivo, demonstrating high uptake and retention in the brain and other organs known to express δ receptors. Blocking studies confirmed its specific binding to δ receptors in these tissues, suggesting its potential as a radiotracer for imaging δ receptors in vivo. []
  • Relevance: This compound shares the piperidine ring and phenoxymethyl substituent with 3-[(1-Naphthyloxy)methyl]piperidine, but it also contains an iodopropenyl group attached to the nitrogen atom and a cyano group on the phenyl ring. This specific substitution pattern likely contributes to its high affinity and selectivity for δ receptors, highlighting the importance of subtle structural modifications in influencing pharmacological activity. []

7. 4-Diphenyl-acetoxy-N-methyl-piperidine methiodide (4-DAMP) and its analogues []

  • Compound Description: 4-DAMP and its analogues were investigated for their binding properties to different muscarinic receptor subtypes (M1, M2, M3, and putative M4). The study aimed to understand the structural requirements for binding to each subtype and identify compounds with selectivity for specific subtypes. []
  • Relevance: These compounds share the piperidine ring with 3-[(1-Naphthyloxy)methyl]piperidine, but they differ significantly in their substitution patterns. 4-DAMP and its analogues possess a diphenylacetoxy group at the 4-position and a methyl group on the nitrogen atom. These structural variations result in distinct pharmacological profiles and interactions with muscarinic receptor subtypes compared to 3-[(1-Naphthyloxy)methyl]piperidine. []

8. 1-[(3,4-Dichlorophenyl)acetyl]-2-[(alkylamino)methyl]piperidines []

  • Compound Description: This series of compounds was synthesized and evaluated for its activity as kappa-opioid receptor agonists. Structural modifications were introduced at various positions on the piperidine ring and the alkylamino side chain to explore structure-activity relationships and identify potent and selective kappa-agonists. []
  • Relevance: These compounds share a piperidine ring with 3-[(1-Naphthyloxy)methyl]piperidine, but they are differentiated by the presence of a (3,4-dichlorophenyl)acetyl group at the 1-position and an alkylamino methyl group at the 2-position. These specific structural features are crucial for their interaction with kappa-opioid receptors, highlighting the role of substituents in determining pharmacological targets. []

9. 1-[(3,4-Dichlorophenyl)acetyl]-2-[[1-(3-oxopyrrolidinyl)]methyl]piperidine (Compound 10) []

  • Compound Description: This compound exhibited high potency as a kappa-opioid receptor agonist, showing potent activity in the rabbit vas deferens (a kappa-specific tissue) and significant antinociceptive effects in mice. []
  • Relevance: Like other compounds in its series, it shares a piperidine ring with 3-[(1-Naphthyloxy)methyl]piperidine, but its distinct pharmacological activity stems from the presence of a (3,4-dichlorophenyl)acetyl group at the 1-position and a 1-(3-oxopyrrolidinyl)methyl group at the 2-position. These structural elements contribute to its high affinity and selectivity for kappa-opioid receptors. []

10. 8-[(3,4-Dichlorophenyl)acetyl]-7-(1-pyrrolidinylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 39) []

  • Compound Description: This spirocyclic analogue displayed exceptionally potent activity as a kappa-opioid receptor agonist, demonstrating even greater potency than compound 10 in both in vitro and in vivo assays. []
  • Relevance: While this compound shares the (3,4-dichlorophenyl)acetyl and pyrrolidinylmethyl substituents with compound 10, it features a unique spirocyclic dioxane ring system fused to the piperidine ring. This structural modification likely contributes to its exceptional potency as a kappa-opioid receptor agonist. []

11. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives []

  • Compound Description: Researchers synthesized and evaluated these derivatives to investigate the structural requirements for high-affinity binding to the serotonin transporter (SERT). These compounds exhibited significant affinity for SERT, with some derivatives showing comparable potency to fluoxetine, a commonly prescribed antidepressant. Notably, these compounds displayed weak affinity for 5-HT1A receptors and α2-adrenoceptors, suggesting a potential for a more favorable side-effect profile compared to some other antidepressants. []

Properties

CAS Number

738521-25-0

Product Name

3-[(1-Naphthyloxy)methyl]piperidine

IUPAC Name

3-(naphthalen-1-yloxymethyl)piperidine

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-3,6-9,13,17H,4-5,10-12H2

InChI Key

LWERMZWBMPYHNO-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(CNC1)COC2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.